molecular formula C15H12FN3O2S B2397625 3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-21-7

3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2397625
CAS No.: 851978-21-7
M. Wt: 317.34
InChI Key: PEYXWGDETQENCK-UHFFFAOYSA-N
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Description

3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 3-fluorobenzohydrazide with 4-methoxy-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom and methoxy group enhances its potential as a bioactive molecule, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-21-11-6-3-7-12-13(11)17-15(22-12)19-18-14(20)9-4-2-5-10(16)8-9/h2-8H,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYXWGDETQENCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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